REACTION_CXSMILES
|
[C:1]1([N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C.[OH-].[Na+]>[C:1]1([N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|
|
Name
|
compound ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=O)C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution prepared
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
The reactant solution was reacted at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated from the reactant solution
|
Type
|
CUSTOM
|
Details
|
recrystallized in a methylene chloride/hexane solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)CO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |